molecular formula C19H22N2O3S B3477944 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine

1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine

Cat. No. B3477944
M. Wt: 358.5 g/mol
InChI Key: RVMYNLFGNQOCMX-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine, also known as PVT-264, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis, which is a programmed cell death process. 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine has been found to activate the caspase cascade, which is a key signaling pathway in apoptosis. It also inhibits the activation of NF-κB, which is a transcription factor that plays a crucial role in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine has been shown to have several biochemical and physiological effects. It has been found to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. It also reduces the levels of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. Moreover, 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in cancer invasion and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine is its high potency against cancer cells, which makes it an attractive candidate for further development as an anti-cancer drug. It also exhibits low toxicity towards normal cells, which is a desirable property for a potential therapeutic agent. However, one of the limitations of 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine is its poor solubility in water, which may affect its bioavailability and limit its use in in vivo studies.

Future Directions

There are several future directions for the research on 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine. Firstly, further studies are needed to elucidate the exact mechanism of action of 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine, which will help in the development of more effective anti-cancer drugs. Secondly, the solubility issue of 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine needs to be addressed, which will facilitate its use in in vivo studies. Thirdly, the potential of 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine as an anti-inflammatory agent needs to be explored further, which may lead to the development of novel therapies for various inflammatory diseases.
Conclusion:
In conclusion, 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine is a promising compound that exhibits potent anti-cancer, anti-inflammatory, and anti-oxidant properties. Its mechanism of action involves the induction of apoptosis and inhibition of NF-κB signaling. 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine has several advantages, including high potency and low toxicity, but also has limitations, such as poor solubility. Future research on 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine should focus on elucidating its mechanism of action, improving its solubility, and exploring its potential as an anti-inflammatory agent.

Scientific Research Applications

1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine has been found to exhibit potent inhibitory activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also shown promising results in inhibiting the growth of drug-resistant cancer cells. Furthermore, 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine has been reported to have anti-inflammatory and anti-oxidant properties, which makes it a potential therapeutic agent for the treatment of various inflammatory diseases.

properties

IUPAC Name

1-(4-methoxyphenyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-24-19-9-7-18(8-10-19)20-12-14-21(15-13-20)25(22,23)16-11-17-5-3-2-4-6-17/h2-11,16H,12-15H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMYNLFGNQOCMX-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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